ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to impact a variety of pathways, leading to effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
Given the known effects of thiophene derivatives, it can be inferred that this compound may have similar effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of thiophene derivatives followed by amide formation and esterification. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and coupling reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques like recrystallization and chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromothiophene-2-carboxylate
- Methyl 2-bromothiophene-3-carboxylate
- 2-ethylhexyl 5-bromothiophene-2-carboxylate
Uniqueness
Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its fused cyclopenta[b]thiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-2-20-15(19)12-8-4-3-5-9(8)22-14(12)17-13(18)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCHFGTUNADHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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